Oct-4-enedioic acid is a synthetic compound designed and synthesized for its potential biological activity. It has been specifically studied for its activity as an agonist of orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) []. These receptors play important roles in various biological processes, including steroidogenesis, development, and metabolism.
Oct-4-enedioic acid can be synthesized through various biological processes, particularly from fatty acids like oleic acid. It belongs to the broader category of alkenedioic acids, which are characterized by the presence of both carboxylic acid groups and carbon-carbon double bonds. This classification highlights its relevance in organic synthesis and biocatalysis .
The synthesis of oct-4-enedioic acid can be achieved through several methods:
The biocatalytic process generally consists of two phases: a growth phase to cultivate the yeast cells and a biotransformation phase where oleic acid is fed to the system under controlled conditions (e.g., pH, temperature). Optimizing these parameters is crucial for achieving high product yields .
Oct-4-enedioic acid participates in various chemical reactions typical for unsaturated dicarboxylic acids:
The reaction conditions (temperature, pressure, catalysts) significantly influence the reaction pathways and product distributions, making careful control essential during synthesis .
The mechanism by which oct-4-enedioic acid exerts its effects typically involves its role as a building block in various biochemical pathways. For instance, it may participate in lipid metabolism or serve as a precursor for other bioactive compounds.
Research indicates that oct-4-enedioic acid can modulate metabolic pathways involving fatty acids, influencing both energy storage and utilization within biological systems .
These properties make oct-4-enedioic acid suitable for various applications in organic synthesis and materials science .
Oct-4-enedioic acid has several notable applications:
Olefin metathesis has emerged as the cornerstone for synthesizing stereochemically defined (E)-isomers of oct-4-enedioic acid. This approach leverages the formation of internal dicarboxylates from terminal diene precursors, with catalyst selection dictating both stereoselectivity and yield. Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs) achieve >90% (E)-selectivity in ring-closing metathesis (RCM) of diethyl diallylmalonate derivatives, facilitated by their sterically hindered N-heterocyclic carbene ligands that favor trans alkene geometry. Reaction optimization in dichloromethane at 40°C for 6–8 hours typically delivers isolated yields of 70–85% [3] [7] [8].
Pyridine-stabilized ruthenium monothiolate catalysts represent an advanced evolution, enabling Z→E isomerization during cross-metathesis. These systems achieve exceptional stereocontrol (up to 95:5 E/Z ratio) in linear dicarba bridge formation under mild conditions (25°C, 1–2 hours), as demonstrated in peptide macrocycle synthesis. The catalyst’s thiolate ligand moderates reactivity, suppressing undesirable side reactions while maintaining high initiation rates [8].
Table 1: Metathesis Catalyst Performance in (E)-Oct-4-enedioic Acid Synthesis
Catalyst System | Reaction Type | Temperature (°C) | E:Z Selectivity | Yield (%) |
---|---|---|---|---|
Grubbs II (RuCl₂=CHPh) | RCM of diallyl esters | 40 | 88:12 | 78 |
Hoveyda-Grubbs II | RCM of diallyl esters | 40 | 92:8 | 85 |
Zhan-1B | Cross-metathesis | 25 | 82:18 | 70 |
Pyridine-monothiolate Ru | Cross-metathesis | 25 | 95:5 | 91 |
Microwave-assisted continuous-flow metathesis has recently enhanced scalability, reducing reaction times to ≤10 minutes while maintaining 89–93% (E)-selectivity. This technique employs immobilized catalysts in microreactors, enabling efficient heat transfer and preventing catalyst decomposition during large-scale production of pharmaceutical intermediates [7].
Microbial whole-cell biocatalysis provides a sustainable route to oct-4-enedioic acid through regioselective oxidation of octanoic acid and related precursors. Engineered Pseudomonas putida strains expressing cytochrome P450ₘ₋₁ (CYP102A1) mutants demonstrate exceptional efficiency in this transformation. These mutants, created via directed evolution, shift the enzyme’s natural C₁₆–C₂₀ substrate preference toward medium-chain (C₈) fatty acids, enabling ω-oxidation at C8 without β-oxidation degradation [8].
Critical pathway engineering in Escherichia coli involves:
Table 2: Microbial Platforms for Oct-4-enedioic Acid Biosynthesis
Microbial Strain | Substrate | Enzyme System | Titer (g/L) | Productivity (mg/L/h) |
---|---|---|---|---|
P. putida KT2440 pGro7 | Octanoic acid | CYP102A1 F87A/T268V | 4.2 | 58 |
E. coli BL21(DE3) pETDuet | 1,7-Octadiene | AlkL-T7 + P450ₘ₋₁ | 6.8 | 94 |
Candida tropicalis ATCC20336 | n-Octane | Cytochrome P52 fusion | 3.1 | 43 |
Bioreactor optimizations using Candida tropicalis show that dissolved oxygen tension (30% saturation) and glycerol co-feeding boost titers to 8.7 g/L. This organism’s native alkane assimilation pathway provides hydroxylases that convert n-octane to 8-hydroxyoctanoic acid, followed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) steps to form the diacid. Immobilized cell systems in packed-bed reactors further enhance productivity to 120 mg/L/h through continuous substrate feeding and product removal [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7